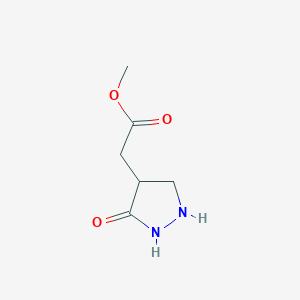
Methyl (3-oxopyrazolidin-4-yl)acetate
Descripción general
Descripción
“Methyl (3-oxopyrazolidin-4-yl)acetate” is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “Methyl (3-oxopyrazolidin-4-yl)acetate” is represented by the formula C6H10N2O3 . The compound’s structure is composed of a pyrazolidine ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, attached to an acetic acid methyl ester group .
Aplicaciones Científicas De Investigación
1. Antitumor and Antioxidant Evaluation of Antipyrine Based Azo Dyes Incorporating Pyrazolone Moiety
- Methods of Application : The synthesis involved diazotization of 3-aminopyrazole with NaNO2 in HCl/AcOH to afford the diazonium salt, which was then coupled with other compounds in pyridine to give arylazo derivatives .
- Results : The newly synthesized compounds were screened for their antitumor and antioxidant activities. Most of the compounds exhibited good antitumor activities and moderate antioxidant activities .
2. Synthesis and Evaluation of Oxadiazole as Promising Anticancer Agent
- Methods of Application : The synthesis involved cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
- Results : The newly synthesized compounds were screened for their anticancer activity. IC50 values of the most active compound observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
Propiedades
IUPAC Name |
methyl 2-(3-oxopyrazolidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-5(9)2-4-3-7-8-6(4)10/h4,7H,2-3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBSEDDDYBSGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-oxopyrazolidin-4-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



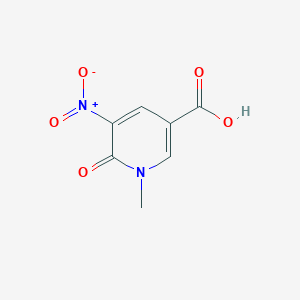
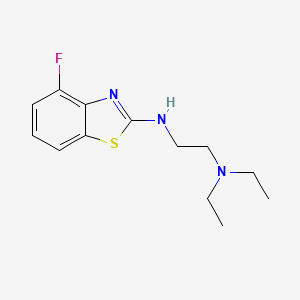
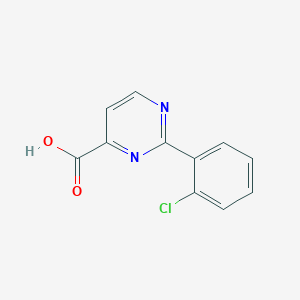
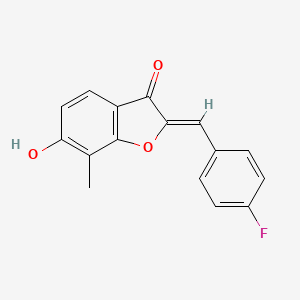
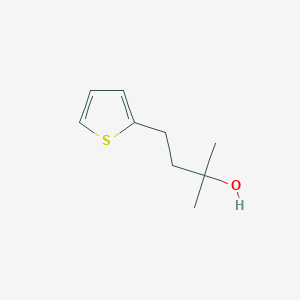
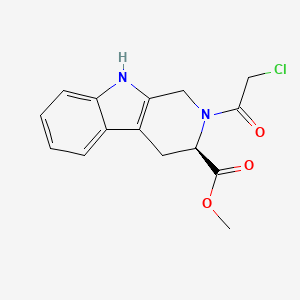
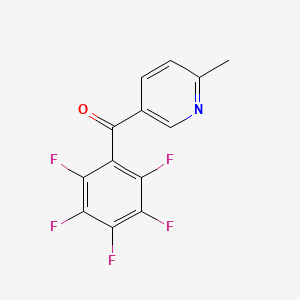
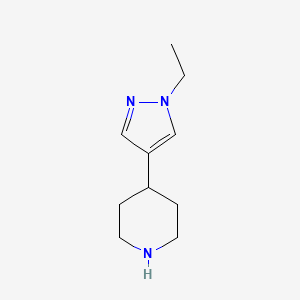
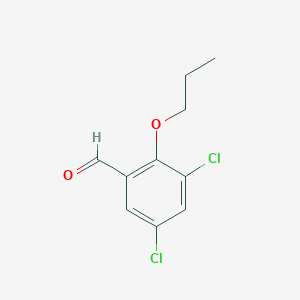
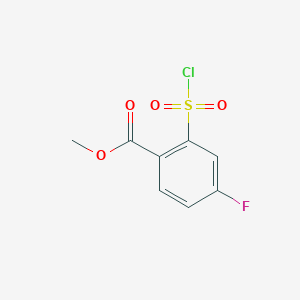
![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)
![2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1452189.png)
![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)
